molecular formula C5H10S2 B13325621 5-Methylthiolane-3-thiol

5-Methylthiolane-3-thiol

Cat. No.: B13325621
M. Wt: 134.3 g/mol
InChI Key: FVYBPSNFZOTVMV-UHFFFAOYSA-N
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Description

5-Methylthiolane-3-thiol is an organosulfur compound with the molecular formula C5H10S2. It is characterized by a thiol group (-SH) attached to a five-membered thiolane ring, which also contains a methyl group (-CH3) at the 5-position. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthiolane-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dibromobutane with sodium hydrosulfide (NaHS) to form the thiolane ring, followed by methylation at the 5-position using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Methylthiolane-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2CO3) are used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Thiolates (R-S-).

    Substitution: Alkylated thiol derivatives.

Scientific Research Applications

5-Methylthiolane-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: Studied for its role in thiol-mediated biochemical processes and as a model compound for understanding thiol reactivity.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, flavors, and fragrances due to its distinctive odor.

Mechanism of Action

The mechanism of action of 5-Methylthiolane-3-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with various biomolecules. This reactivity allows it to modulate oxidative stress and participate in detoxification processes. The compound can interact with proteins, enzymes, and other cellular components, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiolan-3-thiol: Another thiolane derivative with a similar structure but different substitution pattern.

    3-Methylthiolane: Lacks the thiol group, resulting in different chemical properties.

    Thioterpineol: Contains a thiol group but has a different ring structure.

Uniqueness

5-Methylthiolane-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and odor characteristics. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C5H10S2

Molecular Weight

134.3 g/mol

IUPAC Name

5-methylthiolane-3-thiol

InChI

InChI=1S/C5H10S2/c1-4-2-5(6)3-7-4/h4-6H,2-3H2,1H3

InChI Key

FVYBPSNFZOTVMV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CS1)S

Origin of Product

United States

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